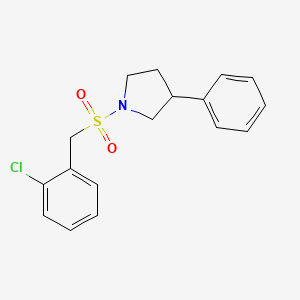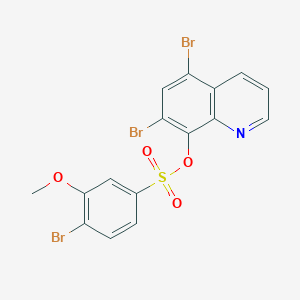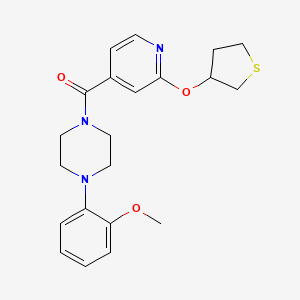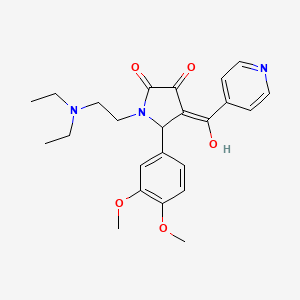
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring, akin to benzene), and a 2-chlorobenzylsulfonyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it involves the reaction of a 2-chlorobenzylsulfonyl chloride with a 3-phenylpyrrolidine. The sulfonyl chloride group is highly reactive and would readily form a bond with the nitrogen in the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and phenyl groups. The sulfonyl group could potentially undergo substitution reactions with nucleophiles . The phenyl group, being an aromatic system, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine, focusing on six unique fields:
Antimicrobial Agents
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine has shown potential as an antimicrobial agent. Its structural components allow it to inhibit the growth of various bacteria and fungi. This compound can disrupt microbial cell walls or interfere with essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is being investigated for its anticancer properties. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a valuable compound for developing targeted cancer therapies .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory effects. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research indicates that 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .
Antiviral Research
The compound has shown promise in antiviral research as well. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant in the development of new antiviral drugs to combat emerging viral infections .
Enzyme Inhibition Studies
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is valuable in understanding enzyme mechanisms and developing enzyme inhibitors as therapeutic agents for various diseases .
Mecanismo De Acción
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, which play crucial roles in different biochemical processes .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-17-9-5-4-8-16(17)13-22(20,21)19-11-10-15(12-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVIQDRWLVQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)

![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)
![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)